molecular formula C7H14Cl2N2S B1396432 N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride CAS No. 1332530-31-0

N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride

Cat. No. B1396432
CAS RN: 1332530-31-0
M. Wt: 229.17 g/mol
InChI Key: RGLGMJOMKSPFCK-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride is a compound with the CAS number 1332530-31-0 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride is C7H14Cl2N2S . The molecular weight is 229.16 .

Scientific Research Applications

Synthesis and Structural Properties

Thiazole derivatives are synthesized for their structural properties and potential applications in medicinal chemistry. For instance, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines demonstrates the versatility of thiazole compounds in producing a range of structurally diverse molecules with potential biological activities (Issac & Tierney, 1996).

Chemical Reactions with Nucleophiles

Arylmethylidene derivatives of 3H-furan-2-ones react with C-, N-, N,N-, and N,O-nucleophilic agents, producing a wide array of compounds, demonstrating the chemical reactivity of thiazole derivatives in the presence of various nucleophiles (Kamneva et al., 2018).

Therapeutic Applications

Thiazole derivatives are explored for their therapeutic applications, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities. These compounds have been the subject of patents and research due to their potential as drugs with lesser side effects. A review covering patents from 2008 to 2012 highlights the development of thiazole derivatives for various therapeutic applications (Leoni et al., 2014).

Water Treatment

In water treatment, advanced oxidation processes have been effective in mineralizing nitrogen-containing compounds, including those involving thiazole derivatives. These processes improve the efficacy of treatment schemes and address the occurrence of toxic and hazardous amino-compounds in water (Bhat & Gogate, 2021).

Environmental Concerns

Research on the removal of persistent organic pollutants, such as sulfamethoxazole, from water highlights the environmental impact and removal technologies for compounds containing thiazole derivatives. This includes adsorption, Fenton/photo-Fenton processes, and photocatalytic degradation, demonstrating the relevance of thiazole compounds in environmental science (Prasannamedha & Kumar, 2020).

properties

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-6(2)9-4-7-3-8-5-10-7;;/h3,5-6,9H,4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLGMJOMKSPFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=CS1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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